molecular formula C7H5BrClNO2 B12330070 4-Bromo-2-(chloromethyl)-1-nitrobenzene

4-Bromo-2-(chloromethyl)-1-nitrobenzene

Cat. No.: B12330070
M. Wt: 250.48 g/mol
InChI Key: SFDHDGLTHCTLEF-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-1-nitrobenzene typically involves the nitration of 4-bromo-2-(chloromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 4-Bromo-2-(chloromethyl)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reagents, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The bromine atom can be oxidized to form a bromo derivative with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or iron powder (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Reduction: Formation of 4-Bromo-2-(chloromethyl)-1-aminobenzene.

    Oxidation: Formation of brominated benzoic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-nitrobenzene is utilized in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and interactions due to its reactivity and ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, allowing for the introduction of various functional groups. The bromine atom can participate in oxidative addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles.

    4-Bromo-1-nitrobenzene: Lacks the chloromethyl group, limiting its ability to undergo substitution reactions.

    2-(Chloromethyl)-1-nitrobenzene: Lacks the bromine atom, reducing its reactivity in oxidative addition reactions.

Uniqueness

4-Bromo-2-(chloromethyl)-1-nitrobenzene is unique due to the presence of all three functional groups (bromine, chloromethyl, and nitro) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDHDGLTHCTLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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